(1S,2R)-2-aminocyclopentanecarboxylic acid structural analysis
(1S,2R)-2-aminocyclopentanecarboxylic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid
Authored by a Senior Application Scientist
Abstract
(1S,2R)-2-aminocyclopentanecarboxylic acid, also known as (+)-cispentacin, is a conformationally constrained non-proteinogenic β-amino acid. Its rigid cyclopentyl backbone imposes specific dihedral angle constraints when incorporated into peptide chains, making it a powerful tool for controlling secondary structure. This guide provides a comprehensive overview of the essential techniques and methodologies for the complete structural elucidation of (1S,2R)-ACPC, intended for researchers and professionals in synthetic chemistry, drug discovery, and materials science. We delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references.
Introduction: The Significance of Conformational Constraint
In the realm of peptide science and foldamer chemistry, the ability to predict and control molecular conformation is paramount. While natural α-amino acids provide a foundational alphabet, their inherent flexibility can lead to a multitude of accessible conformations, complicating the design of molecules with specific three-dimensional structures. Conformationally constrained building blocks, such as (1S,2R)-2-aminocyclopentanecarboxylic acid (ACPC), offer a solution by limiting the torsional freedom of the peptide backbone.
The (1S,2R)-isomer belongs to the cis-ACPC family, where the amino and carboxylic acid groups reside on the same face of the cyclopentane ring. This specific stereochemistry is crucial, as it promotes distinct secondary structures, such as extended sheet-like conformations, in contrast to its trans counterparts which are known to induce helical folds.[1][2] The utility of ACPC stereoisomers in creating novel peptide foldamers with unique properties and biological activities, ranging from anticancer to antiviral applications, underscores the critical need for rigorous structural verification.[3] This guide provides the analytical framework to achieve that certainty.
Core Molecular Properties
A precise understanding of a molecule begins with its fundamental physicochemical properties. These data serve as the initial benchmark for identity and purity confirmation.
| Property | Value | Source |
| IUPAC Name | (1S,2R)-2-aminocyclopentane-1-carboxylic acid | PubChem |
| Synonyms | (+)-Cispentacin, cis-(1S,2R)-2-Aminocyclopentanecarboxylic acid | [4][5] |
| CAS Number | 64191-14-6 | [4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| InChIKey | JWYOAMOZLZXDER-CRCLSJGQSA-N | [4] |
The Analytical Workflow: A Multi-Technique Approach
Caption: Workflow for the comprehensive structural analysis of (1S,2R)-ACPC.
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the connectivity and relative stereochemistry of organic molecules in solution. For (1S,2R)-ACPC, specific NMR experiments are chosen to unambiguously define its structure.
-
Causality and Experimental Choice : We use ¹H NMR to map the proton environments and their coupling relationships, which is critical for establishing the cis stereochemistry. ¹³C NMR confirms the carbon backbone. Advanced 2D NMR techniques like NOESY are employed to probe through-space interactions, providing definitive proof of which protons are on the same face of the ring.
-
Expected Spectral Data : Based on published data for ACPC stereoisomers, the following spectral features are anticipated for the (1R,2S) enantiomer (which has identical NMR shifts to the target (1S,2R) molecule).[3]
| Nucleus | Technique | Expected Chemical Shift (δ) in D₂O | Key Information |
| ¹H | 1D Proton | ~3.85 ppm (m, 1H; CH NH₂) | Chemical environment of the α-proton to the amine. |
| ¹H | 1D Proton | ~3.13 ppm (m, 1H; CH CO₂H) | Chemical environment of the α-proton to the carboxyl. |
| ¹H | 1D Proton | ~1.70-2.20 ppm (m, 6H; Ring CH₂) | Overlapping signals of the cyclopentyl methylene protons. |
| ¹³C | 1D Carbon | ~176.6 ppm (C=O) | Carboxylic acid carbon. |
| ¹³C | 1D Carbon | ~52.7 ppm (C HNH₂) | Carbon atom bearing the amino group. |
| ¹³C | 1D Carbon | ~45.5 ppm (C HCO₂H) | Carbon atom bearing the carboxyl group. |
| ¹³C | 1D Carbon | ~29.7, 27.2, 21.2 ppm (Ring CH₂) | Carbons of the cyclopentyl ring. |
-
Protocol: ¹H NMR Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the purified (1S,2R)-ACPC sample directly into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or MeOD) to the vial. D₂O is often preferred as it will exchange with the labile N-H and O-H protons, simplifying the spectrum.
-
Dissolution : Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis : Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer spinner. Acquire the spectrum according to standard instrument parameters.
-
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental composition.
-
Causality and Experimental Choice : We use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to obtain a highly accurate mass measurement of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular formula, a primary pillar of structural proof.
-
Expected Data :
-
Protocol: ESI-MS Sample Preparation
-
Stock Solution : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
-
Dilution : Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (typically containing a small amount of formic acid, e.g., 0.1%, to promote protonation).
-
Infusion : The diluted sample is then directly infused into the ESI source or injected via an LC system for analysis.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.
-
Causality and Experimental Choice : The vibrational frequencies of chemical bonds are specific to the bond type and its environment. For (1S,2R)-ACPC, we expect to see characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and alkane (C-H) functionalities. The broadness of the O-H and N-H stretches is indicative of hydrogen bonding in the solid state.
-
Expected Absorption Bands :
Definitive 3D Structure and Conformational Preference
X-ray Crystallography
While spectroscopic methods define connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state.
-
Causality and Experimental Choice : By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of every atom, revealing bond lengths, bond angles, and the absolute stereochemistry. Though obtaining a suitable crystal of the free amino acid can be challenging, crystal structures of derivatives (e.g., Fmoc-protected ACPC) or oligomers containing ACPC serve as authoritative proof of the core stereoisomer's structure.[1][8] The crystal structure of oligomers of the enantiomeric trans-ACPC has revealed a novel 12-helix secondary structure, highlighting how the ring constraint dictates peptide folding.[1]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the premier technique for assessing the secondary structure of chiral molecules, particularly peptides, in solution.
-
Causality and Experimental Choice : Chiral molecules absorb left- and right-circularly polarized light differently. This differential absorption, plotted as a function of wavelength, generates a characteristic CD spectrum. For peptides containing (1S,2R)-ACPC, the CD spectrum provides a signature of the dominant secondary structure (e.g., helix, sheet, or random coil). Studies have shown that the conformational preferences of ACPC oligomers are strongly length-dependent, indicating a cooperative folding process, much like in natural proteins.[1] This technique is crucial for validating that the structural constraints observed in the solid state persist in a solution environment relevant to biological applications.
Application in Foldamer Design: From Structure to Function
The structural rigidity of (1S,2R)-ACPC is not merely a chemical curiosity; it is a design feature. The cis stereochemistry forces the peptide backbone into a specific orientation that can disrupt or stabilize certain secondary structures.
Caption: Relationship between the structure of (1S,2R)-ACPC and its functional application.
Research has demonstrated that peptides incorporating cis-ACPC tend to form extended, sheet-like structures.[2] This is in stark contrast to trans-ACPC, which is a potent helix-inducer.[1][9] This ability to select a desired secondary structure simply by choosing the correct stereoisomer makes ACPC an invaluable component in the toolbox of peptide chemists and drug developers aiming to create molecules with precisely engineered shapes and functions.
Conclusion
The structural analysis of (1S,2R)-2-aminocyclopentanecarboxylic acid is a multi-faceted process that relies on the synergistic application of spectroscopic, spectrometric, and crystallographic techniques. Each method provides a unique piece of the puzzle, and only through their combination can a complete and validated structural assignment be achieved. The rigorous characterization detailed in this guide is the essential foundation for leveraging the unique conformational properties of this molecule in the rational design of advanced foldamers, peptidomimetics, and next-generation therapeutics.
References
-
Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link][3][6][8][10]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 73306, (1S,2R)-2-Aminocyclopentane-1-carboxylic acid. PubChem. Retrieved from [Link][4]
-
Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. Available at: [Link][1]
-
ChemWhat (n.d.). (1S,2R)-2-Aminocyclopentanecarboxylic acid CAS#: 64191-14-6. ChemWhat. Retrieved from [Link][5]
-
Kawai, M., et al. (2025). RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. ResearchGate. Available at: [Link][9]
-
Torres, E., et al. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances. Available at: [Link][2]
-
Wright, W. W., et al. (1997). Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. Biochemistry. Available at: [Link][7]
Sources
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 3. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Surface of cytochrome c: infrared spectroscopy of carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
